6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one
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Overview
Description
6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one is a bicyclic compound that belongs to the class of pyrimido[4,5-c][1,2]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one typically involves multicomponent condensation reactions. One common method includes the reaction of formaldehyde with uracil analogs and amines under catalytic conditions in either a basic or acidic medium . Another approach involves the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives with active methylenes . These reactions can be carried out under solvent-free and microwave irradiation conditions to enhance the reaction rate and yield .
Industrial Production Methods
The use of microwave irradiation and solvent-free conditions can be particularly advantageous for large-scale production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimido[4,5-c][1,2]oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the ring structure .
Scientific Research Applications
6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, antioxidant, and antihypertensive agent.
Biological Research: It acts as an inhibitor for cAMP-phosphodiesterase platelets and supports adenosine inhibition of thrombocytopenia.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, preventing the absorption of vascular and blood cells . It also supports adenosine inhibition of thrombocytopenia and strengthens PGI2 anti-aggregation activity . These actions contribute to its potential therapeutic effects in various diseases .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure and exhibit similar biological activities, including anticancer and antioxidant properties.
Pyrimido[5,4-d]pyrimidines: Another class of bicyclic compounds with comparable chemical and biological properties.
Uniqueness
6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one is unique due to its specific substitution pattern and the presence of the oxazine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
124928-61-6 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one |
InChI |
InChI=1S/C7H9N3O2/c1-10-4-5-2-3-12-9-6(5)8-7(10)11/h4H,2-3H2,1H3,(H,8,9,11) |
InChI Key |
HHQSKAUVGFQTCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCONC2=NC1=O |
Origin of Product |
United States |
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